molecular formula C8H9NO B8184221 formimidic acid benzyl ester

formimidic acid benzyl ester

Cat. No.: B8184221
M. Wt: 135.16 g/mol
InChI Key: RJXCWYMBQYTWIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

formimidic acid benzyl ester can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with hydroxylamine under acidic conditions to form O-benzylhydroxylamine, which is then methylated using methyl iodide to yield benzyloxymethanimine. Another method involves the direct reaction of benzyl chloride with N-methylhydroxylamine in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of benzyloxymethanimine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

formimidic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

formimidic acid benzyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyloxymethanimine involves its interaction with specific molecular targets. For instance, it can act as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions. This involves the formation of a reactive intermediate that facilitates the transfer of the amine group to the substrate . The pathways involved in these reactions are typically catalyzed by transition metals such as palladium or copper .

Comparison with Similar Compounds

Similar Compounds

    O-benzylhydroxylamine: Similar structure but lacks the methyl group.

    N-methylhydroxylamine: Similar structure but lacks the benzyloxy group.

    Benzylamine: Contains a benzyl group attached to an amine but lacks the hydroxylamine moiety

Uniqueness

formimidic acid benzyl ester is unique due to the presence of both benzyloxy and methyl groups, which confer distinct reactivity and properties. This makes it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions .

Properties

IUPAC Name

benzyl methanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXCWYMBQYTWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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